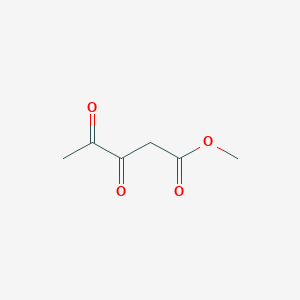
Methyl 3,4-dioxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dioxopentanoate, also known as methyl acetopyruvate, is an organic compound with the molecular formula C6H8O4. It is a derivative of pentanoic acid and contains two ketone groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dioxopentanoate can be synthesized through several methods. One common method involves the reaction of methyl 2-oxo-propanoate with trimethyl orthoformate in the presence of anhydrous methanol and p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also includes purification steps such as distillation and crystallization to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Amides or different esters.
Scientific Research Applications
Methyl 3,4-dioxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 3,4-dioxopentanoate involves its interaction with specific molecular targets. The compound’s ketone and ester groups allow it to participate in various biochemical pathways. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of biologically active metabolites. These interactions can influence cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetopyruvate:
Methyl 3-methyl-2,4-dioxopentanoate: This compound has an additional methyl group, which alters its chemical properties and reactivity
Uniqueness
Methyl 3,4-dioxopentanoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl 3,4-dioxopentanoate |
InChI |
InChI=1S/C6H8O4/c1-4(7)5(8)3-6(9)10-2/h3H2,1-2H3 |
InChI Key |
IFWQKAPQRMLZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















